BenchChemオンラインストアへようこそ!

1-(3,4-dimethylphenyl)-8-ethoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline

HPK1 inhibition FLT3 kinase inhibition Kinase selectivity profiling

This specific 1H-pyrazolo[4,3-c]quinoline derivative is an unexplored substitution vector combining N1 3,4-dimethylphenyl and C8 ethoxy groups. Unlike generic analogues, it enables targeted kinase selectivity profiling and adenosine receptor binding studies. Its unique substitution pattern supports SKSR mapping and computational docking. Procure this specific regioisomer to achieve reproducible data, avoid activity divergence from generic scaffolds. Order now for R&D in oncology, CNS, and GI toxicity applications.

Molecular Formula C26H23N3O
Molecular Weight 393.49
CAS No. 901044-17-5
Cat. No. B3005075
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3,4-dimethylphenyl)-8-ethoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline
CAS901044-17-5
Molecular FormulaC26H23N3O
Molecular Weight393.49
Structural Identifiers
SMILESCCOC1=CC2=C3C(=CN=C2C=C1)C(=NN3C4=CC(=C(C=C4)C)C)C5=CC=CC=C5
InChIInChI=1S/C26H23N3O/c1-4-30-21-12-13-24-22(15-21)26-23(16-27-24)25(19-8-6-5-7-9-19)28-29(26)20-11-10-17(2)18(3)14-20/h5-16H,4H2,1-3H3
InChIKeyMQLGKPLBJNDGSU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(3,4-Dimethylphenyl)-8-ethoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline: Baseline Structural and Class Overview for Procurement Scientists


1-(3,4-Dimethylphenyl)-8-ethoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline (CAS: 901044-17-5; molecular formula: C₂₆H₂₃N₃O) is a synthetic pentacyclic compound belonging to the 1H-pyrazolo[4,3-c]quinoline heterocyclic family. This class has been investigated for multiple therapeutic applications, including HPK1/FLT3 kinase inhibition in oncology [1], microbiota β-glucuronidase inhibition for chemotherapy-induced diarrhea (CID) [2], and A₃ adenosine receptor antagonism [3]. The compound features a 3,4-dimethyl substitution on the N1-phenyl ring, an 8-ethoxy substituent on the quinoline core, and a 3-phenyl ring—a substitution pattern that distinguishes it from other 1H-pyrazolo[4,3-c]quinoline analogs with known biological activity profiles. No primary research articles, patents, or authoritative database entries containing quantitative biological, pharmacological, or physicochemical data for this specific compound have been identified in publicly available sources as of the retrieval date. All evidence presented below is derived from class-level data on structurally related 1H-pyrazolo[4,3-c]quinoline analogs and should be interpreted as directional guidance for procurement decisions, not as compound-specific performance guarantees.

Why Generic Substitution Fails: Structural Specificity in 1H-Pyrazolo[4,3-c]quinoline Procurement for 901044-17-5


In the pyrazolo[4,3-c]quinoline chemical space, small changes in substitution pattern produce large shifts in target selectivity and potency. In the A₃ adenosine receptor antagonist series, adding a 4-methoxy substituent to the 2-phenyl ring (compound 6d) yielded Kᵢ(hA₃) = 16 nM, while the 4-chloro analog (6b) gave Kᵢ(hA₃) = 19 nM—both >60-fold selective over A₁, A₂A, and A₂B subtypes [1]. In the HPK1/FLT3 inhibitor patent literature, replacement of an 8-fluoro with an 8-ethoxy group is explicitly claimed to modulate kinase selectivity profiles [2]. The target compound—carrying both 3,4-dimethylphenyl at N1 and 8-ethoxy at the quinoline C8 position—occupies an unexplored substitution vector relative to published analogs. Procuring a generic 1H-pyrazolo[4,3-c]quinoline scaffold without these specific substituents carries substantial risk of obtaining a compound with divergent biological activity, target engagement, and selectivity profile. The data below establish the known structure-activity landscape against which the differentiated potential of CAS 901044-17-5 can be assessed.

Quantitative Evidence Guide: How 1-(3,4-Dimethylphenyl)-8-ethoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline Compares to Closest Structural Analogs


C8 Substituent Comparison: 8-Ethoxy vs. 8-Fluoro in the 1H-Pyrazolo[4,3-c]quinoline HPK1/FLT3 Inhibitor Series

The HPK1/FLT3 inhibitor patent series (US20250011319A1) explicitly distinguishes 8-ethoxy-substituted 1H-pyrazolo[4,3-c]quinolines from their 8-fluoro counterparts. The patent claims compounds where R₈ (the quinoline C8 substituent) is selected from hydrogen, halogen, alkoxy, and alkyl, and provides exemplary compound '12' as 1-(3,4-dimethylphenyl)-3-(4-ethoxyphenyl)-8-fluoro-1H-pyrazolo[4,3-c]quinoline [1]. The target compound CAS 901044-17-5 replaces the 8-fluoro of compound '12' with an 8-ethoxy group. While quantitative IC₅₀ values for direct 8-fluoro vs. 8-ethoxy head-to-head comparison have not been disclosed in the public patent text, the patent's explicit differentiation of alkoxy-substituted analogs as a distinct Markush subgroup indicates that the C8 substituent is a critical determinant of kinase selectivity and potency in this scaffold. Compound-specific quantitative data are not publicly available; this is a class-level inference based on structural claim differentiation.

HPK1 inhibition FLT3 kinase inhibition Kinase selectivity profiling

N1-Aryl Substitution Pattern: 3,4-Dimethylphenyl vs. Unsubstituted Phenyl in Pyrazolo[4,3-c]quinoline A₃ Antagonist Potency

In the 2-arylpyrazolo[4,3-c]quinolin-4-one A₃ antagonist series (Baraldi et al., 2005), 4-substitution on the 2-phenyl ring strongly modulates A₃ affinity: 4-methyl (compound 6c) gave Kᵢ(hA₃) = 9 nM, 4-methoxy (6d) gave Kᵢ(hA₃) = 16 nM, and 4-chloro (6b) gave Kᵢ(hA₃) = 19 nM, with all three showing >1000 nM Kᵢ values at hA₁, hA₂A, and hA₂B (>100-fold selectivity) [1]. These data demonstrate that electron-donating and lipophilic substituents on the aryl ring markedly impact A₃ binding affinity. The target compound CAS 901044-17-5 carries a 3,4-dimethylphenyl at N1 (rather than the 2-position), which may influence receptor subtype selectivity and metabolic stability differently than 4-monosubstituted analogs. Compound-specific A₃ binding data are not publicly available; this is a class-level inference on substituent-driven affinity modulation derived from a closely related 2-arylpyrazolo[4,3-c]quinolin-4-one series.

Adenosine A₃ receptor antagonism Radioligand binding Structure-activity relationship

Core Scaffold Promiscuity Risk: 1H-Pyrazolo[4,3-c]quinoline vs. 2H-Pyrazolo[4,3-c]quinolin-4-one Selectivity Across Adenosine Receptor Subtypes

The 2-phenyl-2,5-dihydro-pyrazolo[4,3-c]quinolin-4-one scaffold (containing a carbonyl at C4) demonstrates remarkable selectivity for A₃ over A₁, A₂A, and A₂B subtypes, with all three optimized compounds (6b, 6c, 6d) showing Kᵢ >1000 nM at hA₁ and hA₂A and EC₅₀ >1000 nM at hA₂B [1]. This >100-fold selectivity window is a pharmacologically meaningful feature for minimizing off-target adenosine receptor engagement. The target compound (CAS 901044-17-5) contains a fully aromatic 1H-pyrazolo[4,3-c]quinoline core with neither the C4 carbonyl nor the 2-substitution pattern, which may alter the receptor selectivity profile substantially. Importantly, Baraldi et al. report that the 2-phenyl-2,5-dihydro-pyrazolo[4,3-c]quinolin-4-one series was specifically designed for A₃ selectivity, and that moving to a 1-substituted or non-carbonyl scaffold could shift selectivity toward A₁ or A₂A receptors based on earlier pyrazolo[4,3-c]quinoline SAR. Compound-specific receptor profiling data are not publicly available; this is a class-level inference on scaffold-driven selectivity.

Adenosine receptor selectivity Scaffold comparison Off-target risk assessment

Known Biological Target Landscape: Pyrazolo[4,3-c]quinoline Class Target Coverage and Gaps

The 1H-pyrazolo[4,3-c]quinoline scaffold is claimed to be active against multiple biological targets across distinct therapeutic areas: (a) HPK1 (MAP4K1) and FLT3 kinases for anti-cancer immunotherapy and AML treatment [1]; (b) microbiota β-glucuronidase for prevention of chemotherapy-induced diarrhea (CID), with specific claim of prevention of irinotecan-induced delayed-onset diarrhea [2]; (c) A₃ adenosine receptor antagonism with nanomolar affinity and >100-fold subtype selectivity [3]; (d) benzodiazepine receptor modulation for anxiolytic and anticonvulsant applications [4]. This target promiscuity is a double-edged consideration for procurement: it suggests rich chemical biology potential, but also mandates rigorous selectivity profiling. The target compound's specific substitution pattern (3,4-dimethylphenyl at N1, 8-ethoxy at C8) has not been profiled against any of these targets in the public domain; all target engagement data are inferred from class SAR trends.

Target profiling Chemoproteomics Therapeutic indication mapping

Best Research and Industrial Application Scenarios for 1-(3,4-Dimethylphenyl)-8-ethoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline (CAS 901044-17-5)


Kinase Selectivity Profiling: HPK1/FLT3 Hit Expansion Using a Structurally Distinct Tool Compound

The 8-ethoxy substitution pattern of CAS 901044-17-5 is explicitly differentiated in the HPK1/FLT3 patent family from 8-fluoro analogs [1]. Researchers running kinase selectivity panels (e.g., DiscoverX KINOMEscan or Eurofins KinaseProfiler) can use this compound to test whether the C8 alkoxy-to-fluoro swap alters selectivity across the kinome. The compound serves as a chemical probe for structure–kinase selectivity relationship (SKSR) mapping in the 1H-pyrazolo[4,3-c]quinoline series.

Adenosine Receptor Subtype Profiling: Distinguishing Scaffold-Driven vs. Substituent-Driven Selectivity

The Baraldi et al. (2005) study demonstrates >100-fold A₃ selectivity for the 2-phenyl-pyrazolo[4,3-c]quinolin-4-one scaffold [1]. CAS 901044-17-5 differs in both core scaffold (1H-aromatic vs. 2H-4-one) and substitution pattern (1,3-substituted vs. 2-substituted). This compound is suitable for radioligand displacement assays across hA₁, hA₂A, hA₂B, and hA₃ subtypes to quantify how scaffold identity and substitution regioisomerism affect adenosine receptor subtype selectivity—a key parameter for CNS and inflammation drug discovery.

β-Glucuronidase Inhibitor Screening for Chemotherapy-Induced Diarrhea (CID) Prophylaxis

The pyrazolo[4,3-c]quinoline class has validated activity against microbiota β-glucuronidase, with in vivo efficacy in preventing irinotecan-induced delayed-onset diarrhea [1]. CAS 901044-17-5, with its specific 3,4-dimethylphenyl and 8-ethoxy substitution, can be screened in E. coli β-glucuronidase enzymatic assays (IC₅₀ determination) and compared with the reference inhibitor in the patent family to establish structure–activity relationships for this gastrointestinal toxicity application.

Computational Chemistry and Docking Studies: Filling the 1-Substituted Pyrazolo[4,3-c]quinoline Data Gap

Most published SAR on pyrazolo[4,3-c]quinolines focuses on 2-substituted analogs (A₃ antagonists, benzodiazepine receptor ligands) [1][2]. The 1-substituted 1H-pyrazolo[4,3-c]quinoline scaffold of CAS 901044-17-5 represents an under-characterized regioisomer. Computational chemists can perform molecular docking and molecular dynamics simulations against HPK1 (PDB structures available) or A₃ receptor homology models to predict binding poses, providing a cost-effective preliminary selectivity assessment before committing to synthesis or procurement of additional analogs.

Quote Request

Request a Quote for 1-(3,4-dimethylphenyl)-8-ethoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.